molecular formula C13H10O3 B1217955 2-Phenoxybenzoic acid CAS No. 2243-42-7

2-Phenoxybenzoic acid

Cat. No.: B1217955
CAS No.: 2243-42-7
M. Wt: 214.22 g/mol
InChI Key: PKRSYEPBQPFNRB-UHFFFAOYSA-N
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Description

2-Phenoxybenzoic acid is an organic compound with the molecular formula C13H10O3. It is a derivative of benzoic acid where a phenoxy group is attached to the ortho position of the carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Phenoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the quantification of pyrethroid metabolites . The interactions of this compound with enzymes and proteins are primarily through hydrogen bonding and hydrophobic interactions, which influence its biochemical activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to interact with cellular receptors and enzymes, leading to changes in cellular activities such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are observed where the compound’s impact shifts from beneficial to harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can influence metabolic flux and alter metabolite levels within cells. For example, it may be metabolized through pathways involving oxidation and conjugation reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its overall activity and function within the biological system .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzoic acid can be synthesized using the Ullmann condensation reaction. This involves the reaction of 2-chlorobenzoic acid with phenol in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in a solvent like amyl alcohol. Microwave-assisted synthesis has also been reported, which offers high yields and shorter reaction times .

Industrial Production Methods

In industrial settings, the Ullmann condensation method is commonly employed due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation in industrial processes is also being explored to further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into phenolic derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, phenolic derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-Phenoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxybenzoic acid
  • Diphenyl ether 2-carboxylic acid
  • Ortho-Phenoxybenzoic acid

Uniqueness

2-Phenoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ortho-substitution with a phenoxy group makes it a valuable intermediate in the synthesis of various bioactive compounds, distinguishing it from its para- and meta-substituted analogs .

Properties

IUPAC Name

2-phenoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRSYEPBQPFNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062286
Record name Benzoic acid, 2-phenoxy-
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Molecular Weight

214.22 g/mol
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CAS No.

2243-42-7, 36349-67-4
Record name 2-Phenoxybenzoic acid
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Record name 2-Phenoxybenzoic acid
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Record name Phenoxybenzoic acid
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Record name 2-PHENOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

As shown in the Scheme, at the presence of 10% by mole of CuCl and 10% by mole of tris(2-(2-methoxyethoxy)ethyl) amine (TDA-1), 3-bromo-2-iodo benzoic acid was contacted with 2,3-dimethylphenol to yield phenoxybenzoic acid. Without purification, the phenoxybenzoic acid was directly dehydrated and cyclized by reagents such as sulfuric acid, methanesulfonic acid, polyphosphoric acid, or polyphosphate to yield dimethylxanthone. Diethyl malonate was arylated by the dimethylxanthone under catalysis of palladium to yield 5,6-dimethylxanthone-4-ethyl acetate which was hydrolyzed to yield DMXAA.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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